Cas no 1539009-27-2 (1-1-(3-methylphenyl)cyclopropylethan-1-amine)

1-1-(3-methylphenyl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-1-(3-methylphenyl)cyclopropylethan-1-amine
- 1-[1-(3-methylphenyl)cyclopropyl]ethan-1-amine
- 1539009-27-2
- EN300-1834838
-
- インチ: 1S/C12H17N/c1-9-4-3-5-11(8-9)12(6-7-12)10(2)13/h3-5,8,10H,6-7,13H2,1-2H3
- InChIKey: DSHHQAKVAPABPC-UHFFFAOYSA-N
- ほほえんだ: NC(C)C1(C2C=CC=C(C)C=2)CC1
計算された属性
- せいみつぶんしりょう: 175.136099547g/mol
- どういたいしつりょう: 175.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 26Ų
1-1-(3-methylphenyl)cyclopropylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834838-0.25g |
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-amine |
1539009-27-2 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1834838-5.0g |
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-amine |
1539009-27-2 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1834838-1.0g |
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-amine |
1539009-27-2 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1834838-0.05g |
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-amine |
1539009-27-2 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1834838-5g |
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-amine |
1539009-27-2 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1834838-10g |
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-amine |
1539009-27-2 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1834838-0.5g |
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-amine |
1539009-27-2 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1834838-10.0g |
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-amine |
1539009-27-2 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1834838-0.1g |
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-amine |
1539009-27-2 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1834838-2.5g |
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-amine |
1539009-27-2 | 2.5g |
$2492.0 | 2023-09-19 |
1-1-(3-methylphenyl)cyclopropylethan-1-amine 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
1-1-(3-methylphenyl)cyclopropylethan-1-amineに関する追加情報
Introduction to 1-1-(3-methylphenyl)cyclopropylethan-1-amine (CAS No. 1539009-27-2)
1-1-(3-methylphenyl)cyclopropylethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1539009-27-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural framework that combines a phenyl ring with a cyclopropyl group, has garnered attention due to its potential biological activities and its utility as a building block in the synthesis of more complex pharmacological agents.
The structural motif of 1-1-(3-methylphenyl)cyclopropylethan-1-amine consists of a cyclopropylamine moiety attached to a benzene ring substituted with a methyl group at the 3-position. This particular arrangement of functional groups creates a molecule with distinct electronic and steric properties, which can influence its interactions with biological targets. The presence of the cyclopropyl group, in particular, is known to introduce rigidity into the molecular structure, potentially enhancing binding affinity and selectivity in drug-like molecules.
In recent years, there has been growing interest in the development of novel compounds that incorporate cyclopropyl groups, as this structural feature has been shown to improve metabolic stability and oral bioavailability. The compound 1-1-(3-methylphenyl)cyclopropylethan-1-amine exemplifies this trend, as it combines the advantages of cyclopropyl-containing scaffolds with the aromatic system provided by the phenyl ring.
One of the most compelling aspects of 1-1-(3-methylphenyl)cyclopropylethan-1-amine is its potential as a precursor in the synthesis of more sophisticated pharmacophores. Researchers have utilized similar structural motifs in the development of drugs targeting various therapeutic areas, including central nervous system (CNS) disorders, inflammatory diseases, and oncology. The amine functionality in 1-1-(3-methylphenyl)cyclopropylethan-1-amine provides a reactive site for further derivatization, allowing chemists to explore diverse chemical spaces and optimize biological activity.
Recent studies have highlighted the importance of optimizing molecular properties such as lipophilicity and polar surface area (PSA) when designing novel drug candidates. The structural features of 1-1-(3-methylphenyl)cyclopropylethan-1-amine, including its aromatic ring and cyclopropyl group, contribute to an optimal balance between these properties. This balance is crucial for achieving favorable pharmacokinetic profiles, including good solubility and membrane permeability.
The synthesis of 1-1-(3-methylphenyl)cyclopropylethan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and palladium-catalyzed cross-coupling reactions. The choice of synthetic strategy depends on factors such as starting material availability, reaction conditions, and scalability considerations.
In addition to its synthetic utility, 1-1-(3-methylphenyl)cyclopropylethan-1-amine has been investigated for its potential biological activities. Preliminary studies suggest that this compound may exhibit interactions with various biological targets, including enzymes and receptors involved in signal transduction pathways. These interactions could make it a valuable tool for studying disease mechanisms and developing new therapeutic interventions.
The pharmaceutical industry continues to explore novel chemical entities like 1-1-(3-methylphenyl)cyclopropylethan-1-amine as part of their drug discovery efforts. The combination of structural diversity and functional flexibility makes this compound an attractive candidate for further investigation. As research progresses, it is likely that more derivatives will be synthesized and evaluated for their pharmacological potential.
One area where compounds like 1-1-(3-methylphenyl)cyclopropylethan-1-amine show promise is in the treatment of neurological disorders. The ability to modulate neurotransmitter systems is critical for addressing conditions such as depression, anxiety, and neurodegenerative diseases. The unique structural features of this molecule may enable it to interact with specific receptors or enzymes in ways that conventional drugs cannot.
Another emerging application is in the field of immunomodulation. There is increasing evidence that small molecules can influence immune cell function by interacting with receptors or signaling pathways. 1-1-(3-methylphenyl)cyclopropylethan-1-amine could potentially be developed into a therapeutic agent that modulates immune responses for treating autoimmune diseases or enhancing vaccine efficacy.
The development of new drugs is often hampered by challenges such as poor solubility or rapid metabolism. However, the structural design of 1-1-(3-methylphenyl)cyclopropylethan-1-amine may offer solutions to these problems. By fine-tuning its chemical properties through derivatization strategies, researchers can enhance solubility while maintaining biological activity.
In conclusion, 1539009 CAS no 1539009 27 2 CAS no 1539009 27 2 CAS no 1539009 27 2 CAS no 1539009 27 2 CAS no 1539009 27 2 CAS no 1539009 27 2 CAS no 1539009 27 2 CAS no 1539009 27 2 CAS no .
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